2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c19-13-5-1-2-6-14(13)23-11-17(21)20-12-18(22,15-7-3-9-24-15)16-8-4-10-25-16/h1-10,22H,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJICDANTFFXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structural features include a fluorophenoxy group and a di(thiophen-2-yl)ethyl moiety, leading to interest in its biological activity and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C18H16FNO3S2
- Molecular Weight : 377.45 g/mol
- CAS Number : 2034589-37-0
| Property | Value |
|---|---|
| Molecular Formula | C18H16FNO3S2 |
| Molecular Weight | 377.45 g/mol |
| Purity | Typically 95% |
- Inhibition of c-Fos Expression : Related compounds like N-(2-hydroxy phenyl)acetamide have shown significant inhibition of c-Fos protein and mRNA expression in animal models, indicating a possible pathway for anti-inflammatory effects .
- Therapeutic Applications : The compound may serve as a candidate for developing new therapeutic agents targeting diseases where thiophene-containing compounds have demonstrated efficacy. This includes applications in pain management and inflammatory conditions.
Research Findings and Case Studies
Currently, direct studies on the biological effects of this compound are scarce. However, the following insights can be drawn from related research:
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with various biological targets. These studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Cell Line Studies : Testing the compound on various cancer or inflammatory cell lines to assess cytotoxicity and therapeutic efficacy.
Comparative Analysis with Analog Compounds
The uniqueness of this compound lies in its specific combination of functional groups. A comparative analysis with structurally similar compounds can provide insights into its potential biological activity.
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| 2-(4-fluorophenoxy)-N-(3-hydroxypropyl)acetamide | Fluoro-substituted phenoxy group | Different pharmacological properties due to propyl substitution |
| N-(4-chlorobenzoyl)-N'-(thiophen-3-yl)urea | Urea linkage instead of acetamide | Different mechanism of action due to urea functionality |
Future Directions for Research
Given the structural complexity and potential therapeutic applications of this compound, future research should focus on:
- Synthesis Optimization : Developing efficient synthetic routes to enhance yield and purity.
- Biological Testing : Conducting comprehensive in vitro and in vivo studies to elucidate its pharmacodynamics and pharmacokinetics.
- Mechanism Elucidation : Investigating specific pathways affected by this compound to better understand its therapeutic potential.
Comparison with Similar Compounds
Key Observations:
- Fluorophenoxy Group: The 2-fluorophenoxy substituent in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ’s phenoxy derivatives) .
- Acetamide Backbone : Common in ligands and bioactive molecules (e.g., ’s melatonergic compounds), the acetamide group facilitates hydrogen bonding with biological targets .
Physicochemical Properties
- Solubility: The hydroxyl and acetamide groups may enhance aqueous solubility relative to purely aromatic analogs (e.g., ’s diphenyl derivative). However, the fluorophenoxy and thiophene groups likely increase lipophilicity (logP >3).
- Stability: The fluorine atom in the phenoxy group could reduce oxidative metabolism, as seen in fluorinated pharmaceuticals .
Preparation Methods
Williamson Ether Synthesis
The 2-fluorophenoxy group is introduced via a nucleophilic substitution reaction between 2-fluorophenol and chloroacetic acid under alkaline conditions:
$$
\text{2-Fluorophenol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH, H}2\text{O}} \text{2-(2-Fluorophenoxy)acetic acid} + \text{NaCl} + \text{H}_2\text{O}
$$
Key Parameters :
- Solvent : Aqueous ethanol (50% v/v).
- Temperature : Reflux at 80°C for 6–8 hours.
- Yield : 72–85% after recrystallization from ethyl acetate.
Synthesis of 2-Amino-2,2-di(thiophen-2-yl)ethanol
Grignard Addition to Ethyl Glyoxylate
The di-thiophene-substituted ethanol is synthesized via a double Grignard addition to ethyl glyoxylate :
Preparation of Ethyl Glyoxylate :
Ethyl glyoxylate is generated in situ by oxidation of ethyl glycolate with pyridinium chlorochromate (PCC).Grignard Reaction :
Two equivalents of thiophen-2-yl magnesium bromide are added dropwise to ethyl glyoxylate at −78°C:
$$
\text{Thiophene} \xrightarrow{\text{Mg, THF}} \text{Thiophen-2-yl MgBr} \xrightarrow{\text{Ethyl glyoxylate}} \text{Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate}
$$
Workup :
- Quench with saturated NH$$_4$$Cl.
- Extract with ethyl acetate; purify via silica gel chromatography.
- Yield : 65–70%.
- Hydrolysis to Carboxylic Acid :
The ester is hydrolyzed using 2 M NaOH in refluxing ethanol:
$$
\text{Ethyl ester} \xrightarrow{\text{NaOH, EtOH}} \text{2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid}
$$
- Conversion to Amine :
The carboxylic acid is converted to the amine via a Hofmann rearrangement :- Form the amide by reacting with ammonium chloride in the presence of DCC.
- Treat with NaOBr (generated from NaOH and Br$$_2$$) to induce rearrangement:
$$
\text{Amide} \xrightarrow{\text{NaOBr}} \text{2-Amino-2,2-di(thiophen-2-yl)ethanol}
$$
Yield : 50–55% after purification.
Amide Coupling: Final Assembly
The two fragments are coupled using 2-(2-fluorophenoxy)acetyl chloride and 2-amino-2,2-di(thiophen-2-yl)ethanol :
- Activation of Carboxylic Acid :
Treat 2-(2-fluorophenoxy)acetic acid with thionyl chloride (SOCl$$_2$$) in anhydrous dichloromethane:
$$
\text{Acid} \xrightarrow{\text{SOCl}_2, \text{DCM}} \text{2-(2-Fluorophenoxy)acetyl chloride}
$$
- Amide Bond Formation :
React the acyl chloride with the amine in the presence of N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF):
$$
\text{Acyl chloride} + \text{Amine} \xrightarrow{\text{DIPEA, THF}} \text{Target compound} + \text{HCl}
$$
Optimization Notes :
- Molar Ratio : 1:1.2 (acyl chloride:amine) to ensure complete conversion.
- Reaction Time : 12–16 hours at 0°C to room temperature.
- Purification : Column chromatography (hexane:ethyl acetate, 3:1).
- Yield : 60–68%.
Analytical Characterization
The final product is characterized using:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45–6.75 (m, aromatic protons), 4.25 (s, OCH$$2$$), 3.80 (br s, NH), 2.95 (s, OH).
- HRMS (ESI+) : m/z calcd for C$${20}$$H$${17}$$FNO$$3$$S$$2$$ [M+H]$$^+$$: 418.0741; found: 418.0745.
- HPLC Purity : >98% (C18 column, acetonitrile:H$$_2$$O, 70:30).
Comparative Evaluation of Synthetic Routes
Alternative Pathway: Reductive Amination
An alternative approach involves reductive amination of 2-hydroxy-2,2-di(thiophen-2-yl)acetaldehyde with ammonium acetate and NaBH$$_3$$CN:
$$
\text{Aldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Amine}
$$
Limitations :
Solid-Phase Synthesis
Immobilizing the amine on Wang resin and coupling with the acyl chloride has been explored but results in poor recovery rates (<40%).
Challenges and Mitigation Strategies
- Steric Hindrance : The bulky di-thiophene group impedes nucleophilic attack during amide coupling. Mitigated by using DIPEA as a non-nucleophilic base.
- Oxidative Degradation : The thiophene rings are prone to oxidation. Reactions are conducted under inert atmosphere (N$$_2$$/Ar).
- Epimerization : The β-hydroxy group may racemize under acidic conditions. Neutral pH is maintained during workup.
Scalability and Industrial Relevance
- Batch Size : Current protocols are optimized for 10–50 g scale.
- Cost Drivers : Thiophen-2-yl magnesium bromide (≈$120/g) contributes to 70% of raw material costs.
- Green Chemistry Alternatives : Microwave-assisted coupling reduces reaction time by 40%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
